

Check Availability & Pricing

# HIV-1 Capsid Protein (p24): A Multifaceted Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | HIV-1 capsid inhibitor 1 |           |
| Cat. No.:            | B13909731                | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

The Human Immunodeficiency Virus type 1 (HIV-1), the causative agent of Acquired Immunodeficiency Syndrome (AIDS), remains a significant global health challenge. While combination antiretroviral therapy (cART) has transformed HIV-1 infection into a manageable chronic condition, the emergence of drug resistance and the need for lifelong treatment necessitate the development of novel therapeutic strategies targeting different aspects of the viral lifecycle.[1] The viral capsid protein, p24 (CA), has emerged as a highly attractive, yet underexploited, therapeutic target. Unlike viral enzymes, the p24 capsid is involved in multiple, distinct stages of the HIV-1 replication cycle, offering several opportunities for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of the HIV-1 p24 capsid protein, its critical roles in viral replication, its validation as a therapeutic target, and the key methodologies used in its study.

# Structure and Function of HIV-1 Capsid Protein (p24)

The p24 capsid is the major structural component of the viral core, forming a protective, conical shell around the viral RNA genome and essential enzymes like reverse transcriptase and integrase. This protective function is crucial for shielding the viral contents from host cell defense mechanisms.[2]



- 2.1 The p24 Monomer The fundamental building block of the capsid is the 24 kDa p24 protein, encoded by the viral gag gene. Each monomer consists of two distinct globular domains connected by a flexible linker:
- N-terminal domain (NTD): Composed of seven α-helices and a β-hairpin, the NTD is primarily responsible for forming the hexameric and pentameric rings that make up the capsid lattice.[2]
- C-terminal domain (CTD): Comprising four α-helices, the CTD is crucial for the dimerization of p24 monomers, an interaction that links adjacent hexamers and pentamers together, providing stability to the overall capsid structure.[2]
- 2.2 The Assembled Capsid The mature HIV-1 capsid is a fullerene cone-like structure composed of approximately 200-250 p24 hexamers and exactly 12 p24 pentamers.[4] The pentamers are incorporated at points of high curvature, enabling the closure of the conical structure. This precise arrangement of subunits is not static; the capsid is a metastable structure, meaning its stability must be finely tuned to permit assembly during virion maturation and timely disassembly (uncoating) upon infection of a new cell.

## Role of p24 in the HIV-1 Lifecycle

The p24 capsid is a dynamic participant throughout the HIV-1 replication cycle, from the initial stages of infection to the final assembly of new virions.[5][6][7] Its multifunctionality makes it a critical component for viral propagation.

- Viral Entry and Uncoating: Following fusion of the viral and host cell membranes, the capsid core is released into the cytoplasm. The core must remain largely intact to facilitate the early stages of infection.
- Reverse Transcription: The capsid provides a protected microenvironment for reverse transcription, the process of converting the viral RNA genome into DNA. Premature disassembly of the capsid leads to abortive infection.[8]
- Nuclear Import: The intact or nearly intact capsid traffics through the cytoplasm and interacts
  with components of the nuclear pore complex, such as Nucleoporin 153 (Nup153), to
  facilitate the entry of the viral pre-integration complex into the nucleus.[2][9]



- Integration: The capsid plays a role in directing the viral DNA to specific sites within the host cell's genome for integration.[2]
- Assembly and Maturation: In the late phase of the lifecycle, newly synthesized Gag
  polyproteins assemble at the host cell membrane. Following budding of the new virion, the
  viral protease cleaves the Gag polyprotein, releasing p24 monomers which then assemble
  into the mature, conical capsid core.[10]

Caption: The HIV-1 lifecycle with p24-dependent stages highlighted.

## p24 as a Therapeutic Target

The essential and multifaceted role of p24 makes it an ideal therapeutic target. Unlike enzymes which may be compensated for by cellular machinery, the structural and functional integrity of the capsid is indispensable. Any disruption of its finely tuned stability—either preventing its assembly or blocking its disassembly—can halt the viral lifecycle.[1][2]

Key therapeutic strategies include:

- Inhibiting Assembly: Preventing the formation of the capsid during virion maturation results in the production of non-infectious particles.
- Destabilizing the Capsid: Causing premature uncoating upon entry exposes the viral genome to cytoplasmic sensors and degradation, preventing reverse transcription.
- Hyper-stabilizing the Capsid: Preventing the necessary uncoating process traps the viral genome within the core, blocking nuclear import and integration.[11]
- Blocking Host Factor Interactions: Interfering with the binding of essential host factors (e.g., CPSF6, Nup153) to the capsid can disrupt nuclear trafficking and integration.[9][12]





Click to download full resolution via product page

**Caption:** Therapeutic strategies targeting different functions of p24.

# Therapeutic Strategies Targeting p24 Small Molecule Inhibitors

A new class of antiretroviral drugs, known as capsid inhibitors, directly targets p24. These molecules typically bind to a conserved pocket at the interface between two adjacent p24 monomers within a hexamer. This pocket is also the binding site for critical host factors like CPSF6 and Nup153.[12][13]



| Compound Name             | Mechanism of<br>Action                                                                                                                    | Potency (EC50 /<br>IC50)                             | Development Stage |
|---------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------|-------------------|
| Lenacapavir (GS-<br>6207) | Multi-stage inhibitor;<br>hyper-stabilizes<br>capsid, blocks nuclear<br>import and disrupts<br>assembly.[9][14]                           | EC50: ~30-190<br>pM[14]                              | FDA Approved      |
| GS-CA1                    | Multi-stage inhibitor,<br>analog of<br>Lenacapavir. Hyper-<br>stabilizes the core.[13]<br>[15]                                            | EC50: ~140-240<br>pM[13][16]                         | Preclinical       |
| PF-3450074 (PF-74)        | Bimodal; destabilizes capsid at high concentrations, stabilizes at lower concentrations.  Competes with host factor binding.[11][12] [17] | EC50: 8-640 nM[12]<br>[17]; IC50: ~0.6-1.5<br>μΜ[17] | Research Tool     |
| BI-2                      | Destabilizes the core;<br>blocks infection post-<br>reverse transcription<br>but prior to nuclear<br>import.[18][19]                      | IC50: ~3 μM[18]                                      | Research Tool     |

## **Biologics**

While less developed than small molecules, biologics represent a potential future strategy. Monoclonal antibodies (mAbs) that can internalize into infected cells and bind to p24 could theoretically disrupt capsid assembly or function. This approach faces significant challenges related to delivering the antibody intracellularly to the site of viral replication.

# **Key Molecular Interactions and Signaling Pathways**







The HIV-1 capsid does not act in isolation; it co-opts and evades host cellular machinery through a series of critical protein-protein interactions.

- Cyclophilin A (CypA): This cellular prolyl isomerase binds to a specific loop on the p24 NTD.
   While not essential for all HIV-1 strains, CypA binding can protect the capsid from recognition by some host restriction factors.
- Cleavage and Polyadenylation Specific Factor 6 (CPSF6): CPSF6 binds to the same pocket as many capsid inhibitors and is thought to guide the pre-integration complex to transcriptionally active regions of chromatin for integration.[9]
- TRIM5α: This host restriction factor can recognize the incoming HIV-1 capsid lattice in some primate species (and to a lesser extent in humans), leading to premature uncoating and viral degradation. Importantly, TRIM5α acts as a pattern recognition receptor; upon binding the capsid lattice, its E3 ubiquitin ligase activity is stimulated, leading to the activation of TAK1 and subsequent downstream activation of NF-κB and AP-1, inducing an antiviral inflammatory state.[20][21][22][23]





Click to download full resolution via product page

Caption: Innate immune signaling pathway activated by TRIM5 $\alpha$  recognition of the HIV-1 capsid.

## **Experimental Protocols**



Studying p24 function and inhibition requires a specialized set of virological and biochemical assays.

## In Vitro Capsid Assembly and Stability Assay

This assay measures the ability of compounds or proteins to modulate the assembly or stability of p24 capsids in vitro.[24][25]

Principle: Recombinant p24 (or a p24-Nucleocapsid fusion protein, CA-NC) can self-assemble into tubular structures that mimic the authentic capsid lattice under high salt conditions. The stability of these pre-formed tubes can be tested by subjecting them to destabilizing conditions in the presence or absence of a test compound. The remaining assembled capsids are then pelleted by ultracentrifugation and quantified.

#### Methodology:

- Protein Expression and Purification: Express recombinant HIV-1 p24 protein in E. coli and purify to high homogeneity using chromatography (e.g., Ni-NTA, size exclusion).
- In Vitro Assembly:
  - Incubate purified p24 (e.g., 100 μM) in a high-salt assembly buffer (e.g., 50 mM Tris pH
     8.0, 1 M NaCl) at 4°C or 37°C for several hours to overnight to form capsid-like tubes.
  - Assembly can be monitored by light scattering or visualized by electron microscopy.
- Stability Assay:
  - Dilute the pre-formed capsid tubes into a destabilization buffer (e.g., buffer with lower salt and added detergent like 0.5% Triton X-100).
  - Simultaneously, add the test compound (e.g., PF-74) or a control (e.g., DMSO).
  - Incubate for a defined period (e.g., 1-2 hours) at 37°C.
- Pelleting and Quantification:
  - Layer the reaction mixture over a sucrose cushion (e.g., 30% sucrose).

### Foundational & Exploratory





- Pellet the intact capsid tubes via ultracentrifugation (e.g., 100,000 x g for 30 min).
- Carefully remove the supernatant.
- Resuspend the pellet in sample buffer and quantify the amount of p24 protein using SDS-PAGE with Coomassie staining or Western blot.
- Analysis: Compare the amount of pelleted p24 in the compound-treated sample to the control. An increase in pelleted p24 indicates stabilization, while a decrease indicates destabilization.





Click to download full resolution via product page

**Caption:** Workflow for an in vitro capsid stability assay.



### p24 Detection by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying p24 antigen in cell culture supernatants, a proxy for viral replication.[26][27][28][29][30]

Principle: A sandwich ELISA format is used. A capture antibody specific for p24 is coated onto a microplate. The sample containing p24 is added and binds to the capture antibody. After washing, a second, biotinylated detection antibody is added, which also binds to p24. Finally, Streptavidin-HRP is added, followed by a chromogenic substrate (like TMB) to produce a colorimetric signal proportional to the amount of p24.

#### Methodology:

- Plate Coating: Coat a 96-well microplate with a capture anti-p24 monoclonal antibody overnight at 4°C.
- Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 5% BSA) for 1-2 hours at room temperature (RT).
- Sample Incubation:
  - Wash the plate.
  - Lyse viral particles in samples (e.g., cell culture supernatant) with 0.5% Triton X-100.
  - Add samples and a standard curve of known recombinant p24 concentrations to the wells.
  - Incubate for 2 hours at 37°C or overnight at 4°C.
- Detection Antibody: Wash the plate and add a biotinylated anti-p24 detection antibody.
   Incubate for 1 hour at RT.
- Enzyme Conjugate: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 45-60 minutes at RT.
- Development: Wash the plate and add TMB substrate. Incubate in the dark for 15-30 minutes.



- Stopping and Reading: Stop the reaction with an acid solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>) and read the absorbance at 450 nm using a microplate reader.
- Analysis: Calculate the p24 concentration in samples by interpolating from the standard curve.

# **Co-Immunoprecipitation (Co-IP) for Host Factor Interaction**

Co-IP is a gold-standard technique to identify and validate interactions between p24 and host proteins within a cellular context.[31][32][33][34][35]

Principle: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions. An antibody targeting a "bait" protein (e.g., a tagged version of p24 or an endogenous host factor) is used to capture the bait and any associated "prey" proteins from the lysate. The entire complex is precipitated, and the presence of the prey protein is detected by Western blot.

#### Methodology:

- Cell Culture and Lysis:
  - Transfect cells to express tagged p24 (e.g., HA-p24) or infect cells with HIV-1.
  - Lyse cells in a gentle, non-denaturing Co-IP lysis buffer (e.g., containing NP-40 or Triton X-100 and protease inhibitors).
  - Clarify the lysate by centrifugation to remove cellular debris.
- Immunoprecipitation:
  - Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
  - Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-HA antibody) or a negative control (e.g., IgG isotype control) for several hours to overnight at 4°C.



- Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.
- Washing: Pellet the beads by centrifugation and wash them multiple times with Co-IP buffer to remove non-specifically bound proteins.
- Elution and Analysis:
  - Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
  - Separate the proteins by SDS-PAGE.
  - Perform a Western blot using an antibody against the expected prey protein (e.g., anti-TRIM5α) to confirm the interaction. The bait protein should also be probed as a positive control for the IP.

#### **Conclusion and Future Directions**

The HIV-1 capsid protein p24 is a cornerstone of the viral replication cycle, exhibiting a functional complexity that makes it a powerful and versatile therapeutic target. The clinical success of Lenacapavir has validated this approach and opened the door for a new class of antiretrovirals. Future research will likely focus on developing next-generation capsid inhibitors with improved resistance profiles and exploring novel modalities, such as biologics, that target p24. A deeper understanding of the dynamic interplay between the capsid and host cell factors will continue to reveal new vulnerabilities that can be exploited for therapeutic benefit, bringing the goal of a functional cure for HIV-1 closer to reality.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. benthamdirect.com [benthamdirect.com]

### Foundational & Exploratory





- 2. Visualizing HIV-1 Capsid and Its Interactions with Antivirals and Host Factors PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualizing HIV-1 Capsid and Its Interactions with Antivirals and Host Factors PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]
- 6. Table: Sites of Medication Action on Life Cycle of HIV-MSD Manual Consumer Version [msdmanuals.com]
- 7. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 8. Reconstitution and visualization of HIV-1 capsid-dependent replication and integration in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. journals.asm.org [journals.asm.org]
- 11. PF74 Reinforces the HIV-1 Capsid To Impair Reverse Transcription-Induced Uncoating -PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Frontiers | GS-CA Compounds: First-In-Class HIV-1 Capsid Inhibitors Covering Multiple Grounds [frontiersin.org]
- 14. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. PF-3450074 | HIV Protease | TargetMol [targetmol.com]
- 18. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure | eLife [elifesciences.org]
- 19. BI-2 destabilizes HIV-1 cores during infection and Prevents Binding of CPSF6 to the HIV-1 Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TRIM5 is an innate immune sensor for the retrovirus capsid lattice PMC [pmc.ncbi.nlm.nih.gov]
- 21. From Capsids to Complexes: Expanding the Role of TRIM5α in the Restriction of Divergent RNA Viruses and Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]

### Foundational & Exploratory





- 23. TRIM5 structure, HIV-1 capsid recognition, and innate immune signaling PMC [pmc.ncbi.nlm.nih.gov]
- 24. Characterization of the in vitro HIV-1 Capsid Assembly Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 25. experts.umn.edu [experts.umn.edu]
- 26. hiv-forschung.de [hiv-forschung.de]
- 27. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates PMC [pmc.ncbi.nlm.nih.gov]
- 28. raybiotech.com [raybiotech.com]
- 29. researchgate.net [researchgate.net]
- 30. en.hillgene.com [en.hillgene.com]
- 31. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 32. Analysis of the Virus-Host Protein-Protein Interaction via Co-Immunoprecipitation (Co-IP)
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Co-immunoprecipitation of the Mouse Mx1 Protein with the Influenza A Virus Nucleoprotein PMC [pmc.ncbi.nlm.nih.gov]
- 34. Evaluation of a Bead-Free Coimmunoprecipitation Technique for Identification of Virus— Host Protein Interactions Using High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Analysis of the Virus
   –Host Protein
   –Protein Interaction via Co-Immunoprecipitation (Co-IP) | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [HIV-1 Capsid Protein (p24): A Multifaceted Therapeutic Target]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13909731#hiv-1-capsid-protein-p24-as-a-therapeutic-target]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com